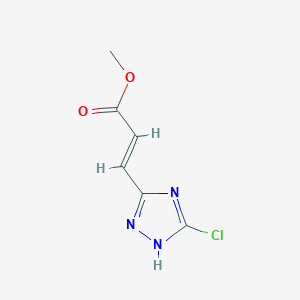
methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is not fully understood. However, studies have suggested that the compound exerts its antifungal and anticancer effects by inhibiting the activity of certain enzymes that are essential for the survival and growth of these cells. Specifically, the compound is believed to inhibit the activity of enzymes involved in DNA synthesis and repair, thereby inducing apoptosis in these cells.
Biochemical and Physiological Effects
Methyl (this compound)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate has been shown to have several biochemical and physiological effects. Studies have shown that the compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This, in turn, can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate in lab experiments is its potent antifungal and anticancer activity. This makes it a valuable tool for studying the mechanisms of action of these diseases and for developing new treatments.
However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce oxidative stress and DNA damage in cells, which can lead to adverse health effects. Therefore, caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research of methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate. One area of research is the development of new antifungal and anticancer agents based on the structure of this compound. Researchers can modify the structure of the compound to enhance its potency and reduce its toxicity.
Another area of research is the investigation of the compound's potential as an antibacterial agent. Studies have shown that the compound exhibits activity against certain bacterial species, including those that are resistant to conventional antibiotics. Therefore, further research in this area may lead to the development of new antibacterial agents.
Conclusion
In conclusion, methyl (this compound)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound exhibits potent antifungal and anticancer activity and has several biochemical and physiological effects. While caution should be taken when handling and using this compound in lab experiments, further research in this area may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate involves the condensation reaction between 3-chloro-1H-1,2,4-triazole-5-carbaldehyde and methyl acrylate. The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The resulting product is a white crystalline solid with a melting point of 79-81°C.
Aplicaciones Científicas De Investigación
Methyl (methyl (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate has been the subject of numerous scientific studies due to its potential applications in various areas. One of the main areas of research is its use as a fungicide. Studies have shown that this compound exhibits potent antifungal activity against a wide range of fungal species, including those that are resistant to conventional antifungal agents.
Another area of research is its potential as an anticancer agent. Studies have shown that methyl (this compound)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound is believed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
IUPAC Name |
methyl (E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXJJYTVKMMEJ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NNC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NNC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2903450.png)
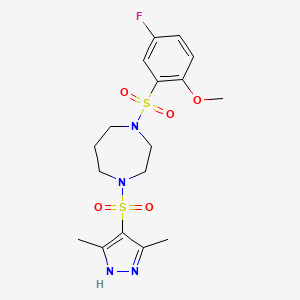
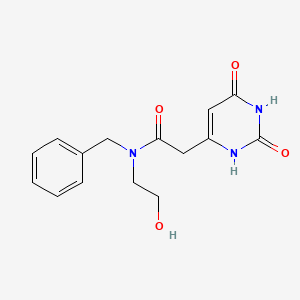
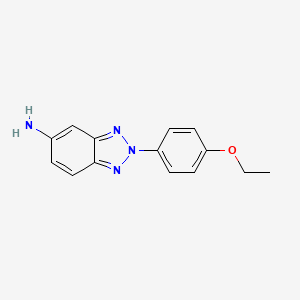
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2903455.png)
![N-(2-methoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2903458.png)
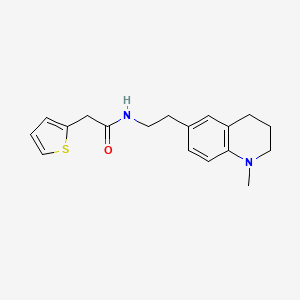
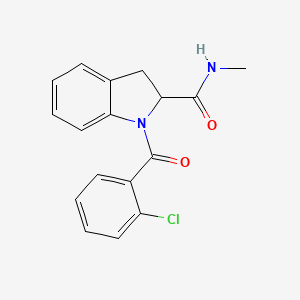
![Methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)
![Ethyl 2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)
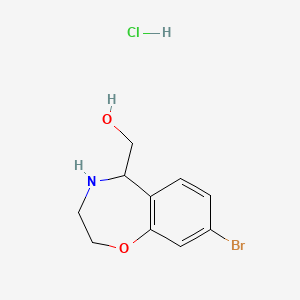
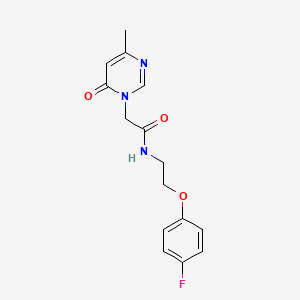
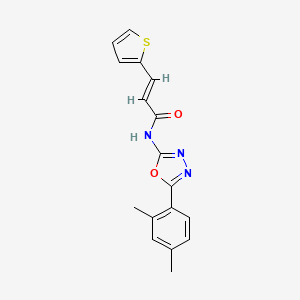
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2903471.png)